

# Comparative Immunogenicity of MF59® Adjuvant Across Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | MF-592    |           |
| Cat. No.:            | B15581924 | Get Quote |

For researchers, scientists, and drug development professionals, understanding the comparative immunogenicity of vaccine adjuvants across different species is critical for both human and veterinary vaccine development. This guide provides an objective comparison of the MF59® oil-in-water emulsion adjuvant's performance in various species, supported by experimental data.

MF59®, an oil-in-water emulsion adjuvant composed of squalene, is licensed for use in human influenza vaccines and has been explored in a variety of other species.[1][2] Its mechanism of action involves the creation of an "immunocompetent environment" at the injection site, which enhances the recruitment of immune cells, leading to a robust and broad immune response.[2] [3] This guide synthesizes available data on the immunogenicity of MF59® in humans, mice, chickens, and ruminants, providing a comparative overview for vaccine development.

### **Mechanism of Action: A Common Pathway**

MF59® operates by inducing a transient, localized inflammatory response that attracts and activates various immune cells.[2] This process is initiated by the induction of chemokines and cytokines, which recruit antigen-presenting cells (APCs) such as dendritic cells and macrophages to the site of injection.[2][4] These APCs then take up the antigen and migrate to the draining lymph nodes, where they initiate an adaptive immune response, stimulating both B-cell and T-cell activity.[2][5] This fundamental mechanism is believed to be broadly similar across species.





Click to download full resolution via product page

MF59® Mechanism of Action.

### **Comparative Immunogenicity Data**

The following tables summarize the quantitative data on the immunogenicity of MF59®-adjuvanted vaccines in different species based on available studies.

#### Table 1: Human Clinical Trials with Influenza Vaccines



| Population                | Antigen               | Comparator                                                | Key Findings                                                                                                                             | Reference |
|---------------------------|-----------------------|-----------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Elderly (≥65<br>years)    | Seasonal<br>Influenza | Non-adjuvanted<br>vaccine                                 | Significantly higher Geometric Mean Titers (GMTs) for A/H3N2 and B strains, especially in subjects with chronic diseases.                | [6]       |
| Elderly (≥65<br>years)    | Seasonal<br>Influenza | Non-adjuvanted<br>subunit and<br>intradermal<br>vaccines  | MF59- adjuvanted vaccine showed superior immunogenicity compared to the subunit vaccine and non- inferiority to the intradermal vaccine. | [7]       |
| Adults (18-64<br>years)   | A/H5N1                | Dose-ranging                                              | Full-dose formulation met US and European licensure criteria for pandemic vaccines.                                                      | [8]       |
| Children (6-72<br>months) | Seasonal<br>Influenza | Non-adjuvanted<br>Trivalent<br>Influenza<br>Vaccine (TIV) | Absolute vaccine efficacy of 86% with MF59 vs. 43% with TIV. Superior immunogenicity.                                                    | [9]       |



**Table 2: Preclinical Studies in Mice with Influenza** 

| Vaccines  Mouse Strain                           | Antigen              | Comparator    | Key Findings                                                                                                                                                   | Reference |
|--------------------------------------------------|----------------------|---------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| BALB/c                                           | Subunit Influenza    | Vaccine alone | Equivalent antibody titers with 50- to 200- fold less antigen. Sustained humoral response for at least 6 months. Increased protection against viral challenge. | [10]      |
| Young (8 weeks)<br>and Old (18<br>months) BALB/c | Influenza<br>Vaccine | Vaccine alone | Significantly increased immune responses in both young and old mice. Responses in old mice with adjuvant were equivalent to young mice with vaccine alone.     | [11]      |
| CD4-deficient                                    | Split Influenza      | Alum adjuvant | Induced isotype-<br>switched IgG<br>antibodies and<br>long-term<br>protective<br>immunity,<br>independent of<br>CD4+ T cells.                                  | [4]       |



**Table 3: Veterinary Species Studies** 

| Species              | Vaccine                                               | Comparator<br>Adjuvants                  | Key Findings                                                                                                                                                                   | Reference |
|----------------------|-------------------------------------------------------|------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Chickens             | Bivalent<br>Newcastle +<br>Avian Influenza<br>(ND+AI) | ISA70 VG, Nano-<br>Aluminum<br>Hydroxide | MF59 resulted in lower Hemagglutinatio n Inhibition (HI) test titers compared to ISA70 VG and Nano-Alum. The study suggests the rapid antigen release of MF59 may be a factor. | [1]       |
| Ruminants<br>(Sheep) | Inactivated Caprine Herpesvirus 1 (CpHV-1)            | Not specified in abstract                | The addition of MF59 greatly enhanced the immunogenicity and protection afforded by the vaccine.                                                                               | [11]      |
| Pigs, Cattle, Fish   | N/A                                                   | N/A                                      | No specific studies on the immunogenicity of MF59 were identified in the conducted literature search.                                                                          | N/A       |

## **Experimental Protocols**

Detailed methodologies are crucial for interpreting and replicating research findings. Below are summaries of experimental protocols from key studies.



#### **Protocol 1: Immunogenicity Study in Chickens**

- Objective: To compare the immunogenicity of MF59, ISA70 VG, and Nano-Aluminum Hydroxide adjuvants in a bivalent Newcastle and Avian Influenza vaccine.
- Animals: 105 specific-pathogen-free chicks (Ross-308).
- Vaccine Formulation: Inactivated Newcastle virus (V4 strain) and Avian Influenza virus (H9N2 strain). The ratio of MF59 adjuvant to antigen was 50:50 by volume.
- Immunization: A single subcutaneous injection of 0.2 mL on day 21 in the back of the neck.
- Data Collection: Blood samples were collected on days 14, 21, 28, 35, 42, and 49 post-vaccination.
- Immunological Assay: Serum was titrated using the Hemagglutination Inhibition (HI) test to measure antibody levels against Newcastle and Avian Influenza viruses.



Click to download full resolution via product page

Experimental Workflow for Chicken Immunogenicity Study.

# Protocol 2: Immunogenicity Study in Mice (General Protocol)

 Objective: To evaluate the immunogenicity and protective efficacy of an MF59-adjuvanted influenza vaccine.



- Animals: Typically inbred mouse strains such as BALB/c.
- Vaccine Formulation: Subunit influenza vaccine with and without MF59 adjuvant, often at varying antigen concentrations.
- Immunization: Intramuscular injection, with one or two doses administered at a specified interval (e.g., 3 weeks).
- Data Collection: Blood samples collected at various time points post-immunization to assess antibody responses. For protection studies, mice are challenged with a live influenza virus.
- Immunological Assays:
  - Humoral Response: Enzyme-Linked Immunosorbent Assay (ELISA) to measure antigenspecific antibody titers (e.g., IgG, IgG1, IgG2a). Hemagglutination Inhibition (HI) assays to measure functional antibodies.
  - Cellular Response: T-cell proliferation assays and cytokine profiling (e.g., IFN-γ, IL-4) from splenocytes.
  - Protection: Monitoring of weight loss and survival rates post-challenge. Viral titers in the lungs are often measured.

#### Conclusion

MF59® is a potent adjuvant that significantly enhances the immunogenicity of vaccines in humans and mice, leading to higher antibody titers, dose-sparing effects, and broader immune responses.[2][10][12] The available data in veterinary species is more limited. While it has shown promise in ruminants, a study in chickens indicated lower immunogenicity compared to other commercial adjuvants for avian vaccines.[1][11] The lack of published data on MF59® in other key veterinary species such as pigs, cattle, and fish highlights a gap in the current understanding of its comparative immunogenicity. For researchers and developers, this underscores the importance of empirical evaluation of MF59®'s performance with specific antigens and in the target species of interest. The choice of adjuvant remains a critical, context-dependent decision in vaccine formulation.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Comparative Study on the Efficacy of MF 59, ISA70 VG, and Nano-Aluminum Hydroxide Adjuvants, Alone and with Nano-Selenium on Humoral Immunity Induced by a Bivalent Newcastle+Avian Influenza Vaccine in Chickens PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunology and efficacy of MF59-adjuvanted vaccines PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of MF59 Adjuvant on Induction of Isotype-Switched IgG Antibodies and Protection after Immunization with T-Dependent Influenza Virus Vaccine in the Absence of CD4+ T Cells
   - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | AS03- and MF59-Adjuvanted Influenza Vaccines in Children [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The antibody landscapes following AS03 and MF59 adjuvanted H5N1 vaccination PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The adjuvants MF59 and LT-K63 enhance the mucosal and systemic immunogenicity of subunit influenza vaccine administered intranasally in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. MF59®-adjuvanted vaccines for seasonal and pandemic influenza prophylaxis PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative Immunogenicity of MF59® Adjuvant Across Species: A Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15581924#comparative-immunogenicity-of-mf59-in-different-species]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com